Product packaging for 2-Carbamoyl-2-propylpentanoic acid(Cat. No.:CAS No. 87113-24-4)

2-Carbamoyl-2-propylpentanoic acid

Cat. No.: B11964943
CAS No.: 87113-24-4
M. Wt: 187.24 g/mol
InChI Key: CDXGRRDBHYCNCP-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Carboxylic Acids and Amides

The molecular architecture of 2-Carbamoyl-2-propylpentanoic acid features two key functional groups: a carboxylic acid and a carboxamide. The core structure is a pentanoic acid, which is a five-carbon carboxylic acid. This pentanoic acid backbone is modified with two propyl groups at the alpha-carbon (the carbon atom adjacent to the carboxyl group), making it a branched-chain carboxylic acid. The presence of these alkyl chains contributes to the molecule's lipophilicity.

Simultaneously, the compound is an α-carbamoyl-substituted carboxylic acid. The carbamoyl (B1232498) group (-C(=O)NH2) is the functional group of an amide. Amides are known for their relative stability and their ability to participate in hydrogen bonding. wikipedia.org The juxtaposition of the acidic carboxyl group and the amide group on the same carbon atom creates a unique chemical environment that can influence the molecule's physical and chemical properties.

Chemical Nomenclature and Structural Representation of this compound

The systematic IUPAC name for this compound is this compound. nih.gov This name precisely describes its structure: a pentanoic acid with a carbamoyl group and a propyl group both attached to the second carbon atom. Another synonym for this compound is 2-Carbamoyl-2-propylvaleric acid, where "valeric acid" is a common name for pentanoic acid. nih.gov

The chemical formula for this compound is C9H17NO3. nih.gov

Interactive Data Table: Chemical and Physical Properties

PropertyValueSource
Molecular Weight187.24 g/mol PubChem
XLogP31.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count5PubChem
Exact Mass187.12084340 DaPubChem
Monoisotopic Mass187.12084340 DaPubChem
Topological Polar Surface Area80.4 ŲPubChem
Heavy Atom Count13PubChem
Complexity195PubChem

Significance and Research Trajectory of this compound in Academic Chemistry

Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. Its significance is primarily derived from its structural relationship to a class of well-known neurologically active compounds. The research trajectory for this specific molecule appears to be largely exploratory, likely as part of broader investigations into the structure-activity relationships of its analogs.

The presence of both a carboxylic acid and an amide group at a quaternary carbon center presents interesting synthetic challenges and potential for unique chemical reactivity. Research into such sterically hindered and dually functionalized molecules can provide valuable insights into reaction mechanisms and the influence of functional group proximity on molecular properties. While dedicated studies on this compound are not abundant, the investigation of related compounds suggests that its properties could be of academic interest in fields such as medicinal chemistry and organic synthesis.

Historical Perspectives on Related Chemical Entities and Structural Analogs

The historical context of this compound is intrinsically linked to the discovery and development of its close structural analog, valproic acid (2-propylpentanoic acid). Valproic acid was first synthesized in 1882 by Beverly S. Burton. mdpi.com For many decades, it was used as an organic solvent until its anticonvulsant properties were serendipitously discovered in 1962 by the French researcher Pierre Eymard. mdpi.com This discovery led to its widespread use as an antiepileptic drug. mdpi.com

The success of valproic acid spurred research into its derivatives with the aim of improving its therapeutic profile. One of the most notable derivatives is valpromide (B1683473), the primary amide of valproic acid. mdpi.comnih.gov Valpromide itself exhibits anticonvulsant properties and is metabolized in the body to valproic acid. wikipedia.org The study of valpromide and other amide derivatives has been a significant area of research, with investigations into how modifications to the amide group can affect the compound's activity and pharmacokinetics. nih.govnih.gov This historical development of valproic acid and its amide analogs provides the primary framework for understanding the potential interest in this compound, as it represents a next-generation structural variation within this family of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B11964943 2-Carbamoyl-2-propylpentanoic acid CAS No. 87113-24-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87113-24-4

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-carbamoyl-2-propylpentanoic acid

InChI

InChI=1S/C9H17NO3/c1-3-5-9(6-4-2,7(10)11)8(12)13/h3-6H2,1-2H3,(H2,10,11)(H,12,13)

InChI Key

CDXGRRDBHYCNCP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Carbamoyl 2 Propylpentanoic Acid

De Novo Synthesis Pathways

The creation of the 2-Carbamoyl-2-propylpentanoic acid scaffold from basic starting materials can be achieved through several synthetic strategies. These pathways are crucial for accessing the core structure upon which further chemical modifications can be made.

Exploration of Malonic Ester Synthesis and Related Alkylation Strategies for Carbamoyl-Substituted Pentanoic Acids

A prominent and versatile method for synthesizing α-substituted carboxylic acids is the malonic ester synthesis. chemicalnote.compatsnap.com This classical approach can be adapted to produce this compound. The synthesis begins with a malonic ester, such as diethyl malonate, which possesses acidic α-hydrogens due to the presence of two adjacent carbonyl groups. chemicalnote.comwikipedia.org

The process generally involves the following steps:

Deprotonation: The malonic ester is treated with a strong base, like sodium ethoxide, to form a resonance-stabilized enolate. organicchemistrytutor.com

Alkylation: The nucleophilic enolate is then reacted with an alkyl halide. organicchemistrytutor.com To synthesize 2-propylpentanoic acid derivatives, this step would be repeated with two different alkyl halides, or in this specific case, two moles of propyl bromide would be used to introduce both propyl groups at the α-position. chemicalbook.com A major challenge in this step is the potential for dialkylation, which can lead to product separation difficulties and lower yields. wikipedia.org

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed, typically under acidic or basic conditions, to yield a dicarboxylic acid. organicchemistrytutor.com Subsequent heating leads to decarboxylation, where one of the carboxyl groups is removed as carbon dioxide, yielding the final substituted acetic acid. organicchemistrytutor.com

To obtain the desired carbamoyl (B1232498) group, the synthesis can be modified. One approach involves the use of a cyanoacetic ester instead of a malonic ester. Alkylation with two moles of propyl bromide would yield dipropylcyanoacetic ester. Saponification and subsequent hydrolysis of the nitrile group would lead to the formation of the corresponding carboxylic acid and amide, although this can be complex. A more direct approach could involve the amidation of one of the ester groups of the dialkylated malonic ester intermediate before the final hydrolysis and decarboxylation steps.

Alternative Synthetic Routes to α-Carbamoyl-α-substituted Carboxylic Acids

Beyond the malonic ester synthesis, other methods exist for the preparation of α-carbamoyl-α-substituted carboxylic acids. One such method involves the reaction of dianhydrides with primary amines to form carbamoylcarboxylic acids. nih.gov While this specific method has been demonstrated for aromatic systems, the underlying principle of nucleophilic attack by an amine on an anhydride (B1165640) or a related activated carbonyl compound could potentially be adapted for the synthesis of aliphatic α-carbamoyl carboxylic acids. nih.gov

Another potential route could involve the direct conversion of a carboxylic acid to an amide using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org This would be applicable if a suitable α,α-dipropyl dicarboxylic acid precursor could be synthesized. The selective mono-amidation of such a diacid would be a key challenge.

Furthermore, the synthesis of related compounds, such as 2-propyl-2-pentenoic acid, has been achieved starting from di-n-propylketone cyanohydrin. google.com This intermediate is dehydrated and then saponified to yield the unsaturated acid. google.com Manipulation of the functional groups in this pathway could potentially lead to the desired this compound.

Stereoselective Synthesis Approaches for Chiral Centers

The α-carbon of this compound is a quaternary stereocenter if the two alkyl groups are different. However, in this specific case with two propyl groups, the molecule is achiral. Nevertheless, the development of stereoselective methods is crucial for the synthesis of analogous chiral α-substituted carboxylic acids, which are prevalent in many bioactive molecules. rsc.orgacs.org

Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of α-stereogenic carboxylic acids. rsc.org These methods include:

Asymmetric Hydrogenation: The hydrogenation of α,β-unsaturated carboxylic acids using chiral catalysts is a well-established method for creating chiral centers. acs.org

Catalytic Asymmetric Alkylation: Chiral phase-transfer catalysts or chiral ligands in metal-catalyzed reactions can be employed to control the stereochemistry of the alkylation of enolates derived from carboxylic acid precursors.

Enantioselective N-H Insertion Reactions: The reaction of vinyldiazoacetates with carbamates, catalyzed by a combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, has been shown to produce α-alkenyl α-amino acid derivatives with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of other α-substituted carboxylic acids.

Derivatization and Functionalization Strategies of this compound

The carboxylic acid and carbamoyl moieties of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives for various applications, including structure-activity relationship (SAR) studies. nih.govflemingcollege.carsc.org

Esterification and Amidation Reactions for Novel Conjugates

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common strategies for creating novel conjugates and prodrugs. thermofisher.com

Esterification: Esterification can be achieved through various methods:

Fischer-Speier Esterification: Reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. ceon.rsgoogle.com

Reaction with Alkyl Halides: The carboxylate anion, formed by treating the carboxylic acid with a base, can act as a nucleophile and react with an alkyl halide. libretexts.org

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid for reaction with an alcohol. thermofisher.com

Amidation: Similarly, the carboxylic acid can be converted to an amide by reaction with an amine. thermofisher.com

Direct Amidation: This is often challenging due to the basicity of amines leading to salt formation. libretexts.org

Coupling Reagents: The use of coupling reagents like DCC is a common and effective method for forming amide bonds. libretexts.org The carboxylic acid is activated by the coupling reagent, making it susceptible to nucleophilic attack by the amine. libretexts.org

Conversion to Acid Chloride: The carboxylic acid can first be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride readily reacts with an amine to form the corresponding amide. libretexts.org

These derivatization reactions allow for the attachment of various molecular fragments to the this compound core, enabling the exploration of how these changes affect its biological activity. nih.govnih.gov

Introduction of Pharmacophore Groups (e.g., Thiadiazoles, Ferrocene Derivatives) for Structure-Activity Relationship Studies

To systematically investigate the structure-activity relationships of this compound, various pharmacophoric groups can be introduced into the molecule. nih.govflemingcollege.camdpi.com

Thiadiazole Derivatives: Thiadiazoles are a class of heterocyclic compounds that are frequently incorporated into drug candidates due to their diverse biological activities. nih.gov The synthesis of thiadiazole derivatives of this compound could be achieved by coupling the carboxylic acid to an amino-substituted thiadiazole or by constructing the thiadiazole ring from a precursor derived from the parent acid. For instance, a 1,3,4-thiadiazole (B1197879) carboxamide scaffold can be synthesized through the condensation of a lithium salt of a carboxylic acid with an appropriate aniline. nih.gov

Ferrocene Derivatives: Ferrocene, an organometallic compound, and its derivatives have gained significant attention in medicinal chemistry due to their unique structural and electronic properties. magritek.combiomedpharmajournal.org Ferrocene can be incorporated into the this compound structure through several synthetic strategies:

Amide Coupling: Ferrocenecarboxylic acid can be coupled to an amino-functionalized derivative of this compound, or conversely, an aminoferrocene derivative could be coupled to the carboxylic acid of the parent molecule. The synthesis of ferrocenecarboxylic acid itself can be achieved through methods such as the cleavage of (2-chlorobenzoyl)ferrocene. orgsyn.org

Condensation Reactions: Acetylferrocene can undergo condensation reactions with various aldehydes and ketones to form chalcone-like structures. biomedpharmajournal.org A similar strategy could be employed if a suitable aldehyde or ketone derivative of this compound is prepared.

Hantzsch Thiazole Synthesis: A green synthesis of 4-ferrocenylthiazole derivatives has been reported via the Hantzsch reaction between bromoacetylferrocene and various thioureas. rsc.org This approach could be adapted to link a ferrocenylthiazole moiety to the this compound backbone.

The introduction of these and other pharmacophores allows for a systematic exploration of how different structural features influence the biological properties of the parent compound, providing valuable insights for the design of new and more potent analogues. mdpi.com

Catalytic Transformations and Optimization of Reaction Conditions

While specific catalytic transformations targeting this compound are not extensively documented in dedicated literature, its structure as a substituted amido-dicarboxylic acid analog suggests potential reactivity based on established catalytic methods for similar functional groups. One such relevant transformation is catalytic decarboxylation.

Substituted malonic acids are known to undergo decarboxylation, and catalytic systems have been developed to facilitate this transformation under mild conditions. masterorganicchemistry.com A notable approach involves organic photoredox catalysis, which has proven effective for the hydrodecarboxylation of various carboxylic acids, including dialkyl-substituted malonic acid derivatives. nih.gov This method suggests a potential, albeit theoretical, pathway for the transformation of this compound.

The proposed catalytic cycle, adapted for this compound, would involve a photooxidant, such as an acridinium (B8443388) catalyst, which, upon excitation by visible light, oxidizes the carboxylate form of the substrate. This single electron transfer leads to the formation of an acyloxyl radical, which rapidly undergoes decarboxylation to produce a carbon-centered radical. This radical can then be quenched to yield a new product.

Table 1: Potential Photoredox Catalytic Decarboxylation System

ComponentRoleExample
SubstrateThis compoundThe molecule to be transformed
PhotocatalystPhotooxidantFukuzumi's acridinium catalyst (Mes-Acr-Ph+)
BaseDeprotonation of carboxylic acidHünig's base (N,N-Diisopropylethylamine)
Redox Co-catalystHydrogen atom donor generationPhenyldisulfide
SolventReaction MediumTrifluoroethanol

Optimization of such a reaction would involve fine-tuning several parameters to maximize yield and selectivity. nih.gov Key variables include the choice of photocatalyst, the concentration of the substrate and catalyst, the type of base used, and the reaction solvent. nih.govnih.gov Kinetic analyses from related studies show that the reaction rate can be dependent on the concentration of the carboxylate and limited by the light intensity, with the oxidation of the carboxylate being the turnover-limiting step. nih.gov

Synthesis of this compound as a Specific Impurity or Byproduct

The primary context in which this compound is synthesized is as an impurity during the industrial manufacture of Valproic Acid (2-propylpentanoic acid), a widely used pharmaceutical. epo.org

Formation during Valproic Acid Manufacturing Processes

The formation of this compound is a known issue in synthetic routes for Valproic Acid that begin with cyanoacetic acid esters, such as ethyl cyanoacetate (B8463686). epo.orgorgsyn.org The conventional process involves a sequence of reactions:

Dialkylation: Ethyl cyanoacetate is treated with a base (e.g., sodium ethoxide) to form an enolate, which is then reacted with two equivalents of a propyl halide (e.g., propyl bromide) to yield ethyl α,α-dipropyl cyanoacetate. epo.org

Hydrolysis and Decarboxylation: The resulting intermediate undergoes hydrolysis, typically under strong acidic or basic conditions, to convert the cyano (-CN) and ester (-COOEt) groups into carboxylic acid groups, forming a transient dipropylmalonic acid derivative. This is immediately followed by decarboxylation upon heating to yield the final product, Valproic Acid. researchgate.nete3s-conferences.org

The impurity, this compound, is generated during the second step if the hydrolysis of the cyano group is incomplete. chemguide.co.ukstackexchange.com

Mechanistic Investigation of Impurity Formation Pathways

The hydrolysis of a nitrile to a carboxylic acid is a two-stage process. chemguide.co.uk The nitrile is first hydrated to form an amide, which is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).

Step 1 (Impurity Formation): R-CN + H₂O → R-CONH₂ (Amide)

Step 2 (Desired Reaction): R-CONH₂ + H₂O → R-COOH + NH₃

In the context of Valproic Acid synthesis from ethyl α,α-dipropyl cyanoacetate, the cyano group is first partially hydrolyzed to a carbamoyl (amide) group, resulting in the formation of the stable impurity, this compound (after hydrolysis of the ester group). If the reaction is stopped or does not proceed to completion, this amide intermediate is isolated along with the final product. stackexchange.com

The reaction mechanism is pH-dependent. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more susceptible to nucleophilic attack by water. Under alkaline conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemguide.co.ukstackexchange.com In either case, an amide is the intermediate. For the reaction to proceed to the carboxylic acid, continued heating in the presence of acid or base is required to hydrolyze the amide. libretexts.org

Strategies for Minimizing Impurity Generation in Industrial Synthesis

Minimizing the formation of this compound hinges on controlling the hydrolysis step to ensure the reaction goes to completion. The goal is to avoid conditions that would allow the intermediate amide to be isolated. reddit.com

Several strategies can be employed:

Reaction Time and Temperature: Prolonged reaction times and elevated temperatures during the hydrolysis step are crucial. Heating the reaction mixture under reflux for a sufficient duration ensures that the intermediate amide is fully converted to the carboxylic acid. libretexts.org A synthesis process for sodium valproate specifies heating a mixture of water, sulfuric acid, and the 2-cyano-2-valproate derivative to 120°C to ensure complete reaction. e3s-conferences.org

Reagent Concentration: Using a sufficient concentration of a strong acid (like hydrochloric or sulfuric acid) or a strong base (like sodium hydroxide) as the catalyst is necessary to drive both stages of the hydrolysis. chemguide.co.uklibretexts.org

pH Control: While hydrolysis can occur under both acidic and alkaline conditions, maintaining strongly acidic or alkaline conditions throughout the process is key. Mild conditions or a pH range near neutral (pH 7-8) have been shown to favor stopping the reaction at the amide stage. echemi.com Therefore, such conditions must be avoided to minimize the impurity.

Process Monitoring: Careful in-process monitoring using techniques like HPLC can track the disappearance of the amide intermediate, ensuring the reaction is complete before workup.

Table 2: Influence of Reaction Conditions on Nitrile Hydrolysis Outcome

ConditionTo Form Carboxylic Acid (Minimize Impurity)To Form Amide (Impurity Generation)
Catalyst Strong acid (e.g., HCl, H₂SO₄) or Strong base (e.g., NaOH) chemguide.co.ukMilder conditions, specific reagents (e.g., H₂O₂ with NaOH), or controlled acid/base concentration reddit.comcommonorganicchemistry.com
Temperature High (e.g., heating under reflux) libretexts.orgMild heating or room temperature commonorganicchemistry.com
Reaction Time Prolonged reddit.comCarefully monitored and shortened
pH Strongly acidic or strongly alkaline stackexchange.comNear-neutral (pH 7-8) or carefully controlled pH echemi.com

By rigorously controlling these parameters, manufacturers can minimize the generation of this compound, ensuring the purity of the final Valproic Acid product.

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

Advanced Spectroscopic Analyses for Structural Elucidation of 2-Carbamoyl-2-propylpentanoic Acid

The unequivocal determination of the chemical structure of this compound relies on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when integrated, allows for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the two propyl groups would give rise to complex multiplets in the upfield region of the spectrum. The terminal methyl (CH₃) protons would likely appear as a triplet, while the methylene (B1212753) (CH₂) protons adjacent to the methyl groups and those attached to the quaternary carbon would present as more complex multiplets due to spin-spin coupling. The protons of the carbamoyl (B1232498) group (-CONH₂) would typically appear as two broad singlets, and the acidic proton of the carboxylic acid group (-COOH) would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the carboxylic acid and amide groups, typically in the range of 170-185 ppm. libretexts.orglibretexts.org The quaternary carbon atom, being bonded to two carbonyl groups and two alkyl chains, would appear at a specific chemical shift. The carbons of the propyl chains would resonate in the aliphatic region of the spectrum (typically 10-40 ppm). researchgate.netweebly.com

Carbon Atom Expected Chemical Shift (ppm)
Carboxylic Acid Carbonyl (C=O)170 - 185
Amide Carbonyl (C=O)170 - 185
Quaternary Carbon50 - 60
Methylene Carbons (-CH₂-)16 - 40
Methyl Carbons (-CH₃)10 - 15

This table presents expected chemical shift ranges based on typical values for similar functional groups.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the complete assignment of the ¹H and ¹³C NMR spectra. hw.ac.ukyoutube.comsdsu.eduwikipedia.org A COSY spectrum would reveal the coupling relationships between protons on adjacent carbons, helping to trace the connectivity within the propyl chains. sdsu.eduwikipedia.org An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. youtube.comsdsu.eduwikipedia.org

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the various functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often showing hydrogen bonding. The C=O stretching vibrations of the carboxylic acid and amide groups would appear as strong, distinct bands in the region of 1650-1750 cm⁻¹. The N-H stretching of the primary amide would be observed as two bands in the 3200-3400 cm⁻¹ region. C-H stretching vibrations of the propyl groups would be present around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations are also observable in the Raman spectrum, though their intensities may differ from the IR spectrum. The symmetric stretching of the C-C framework of the propyl chains would likely give rise to distinct signals.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)Weak
Carboxylic AcidC=O stretch~1700-1725~1700-1725
AmideN-H stretch3200-3400 (two bands)3200-3400
AmideC=O stretch (Amide I)~1650-1680~1650-1680
AmideN-H bend (Amide II)~1550-1640Weak
Alkyl GroupsC-H stretch2850-29602850-2960

This table presents expected vibrational frequencies based on typical values for similar functional groups. rsc.orgresearchgate.nettu-braunschweig.deias.ac.in

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation. The molecular weight of this compound is 187.24 g/mol . mdpi.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 187. The fragmentation of this molecular ion would likely proceed through several characteristic pathways for amides and carboxylic acids. libretexts.orgwikipedia.org Common fragmentation patterns would include the loss of the carbamoyl group (-CONH₂) as a neutral radical, leading to a fragment ion. Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation route, resulting in the loss of one of the propyl chains. libretexts.org Another potential fragmentation pathway involves the loss of the carboxylic acid group (-COOH). The analysis of these fragment ions would provide valuable confirmation of the compound's structure.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no specific crystal structure data for this compound has been found, a hypothetical crystal structure would reveal detailed information about bond lengths, bond angles, and intermolecular interactions. It is plausible that in the solid state, the molecules would form dimers through hydrogen bonding between the carboxylic acid groups, a common feature for carboxylic acids. nih.gov Additionally, the amide functional groups could participate in hydrogen bonding networks, further stabilizing the crystal lattice.

Conformational Analysis and Stereochemical Considerations

The presence of single bonds in this compound allows for rotation, leading to the existence of different spatial arrangements known as conformations.

The conformational landscape of this compound is primarily determined by rotation around the C-C bonds of the propyl chains and the C-C and C-N bonds associated with the central quaternary carbon. In solution, the molecule is expected to exist as a dynamic equilibrium of multiple conformers. The relative populations of these conformers will be influenced by steric hindrance between the bulky propyl groups and the carbamoyl and carboxyl functions, as well as potential intramolecular hydrogen bonding.

Influence of Substituents on Molecular Geometry and Dynamics

The presence of two propyl groups on the α-carbon atom introduces considerable steric hindrance, which is a key determinant of the molecule's geometry and dynamic behavior. This "gem-disubstituent effect," also known as the Thorpe-Ingold effect, can lead to a compression of the angle between the two propyl groups and a corresponding widening of the angle between the carboxylic acid and carbamoyl substituents. This distortion from the ideal tetrahedral geometry is a direct consequence of the spatial demands of the bulky alkyl chains.

ParameterExpected Influence of gem-Dipropyl Substitution
C-Cα-C bond angle (propyl-α-carbon-propyl) Compressed (less than 109.5°)
(O)C-Cα-C(O) bond angle (carbonyl-α-carbon-carbonyl) Widened (greater than 109.5°)
Rotational Barrier (Cα-C(O) bonds) Increased due to steric hindrance
Conformational Flexibility Restricted with a few preferred low-energy conformations

Spectroscopic Characterization of Novel Derivatives and Analogs

Due to the limited availability of dedicated research on this compound, we turn to the spectroscopic characterization of its parent compound, valproic acid (2-propylpentanoic acid), and other closely related amides to predict its spectral features. The synthesis and spectroscopic analysis of various valproic acid derivatives, such as its amide (valpromide), have been reported, providing a valuable basis for comparison. ucla.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H NMR spectroscopy, the protons of the two propyl groups would be expected to show complex multiplets in the aliphatic region (typically 0.8-1.7 ppm). The diastereotopic nature of the methylene protons in each propyl chain, arising from the chiral center at the α-carbon (even in a racemic mixture), would likely lead to distinct chemical shifts and coupling patterns. The amide protons (-CONH₂) would typically appear as two distinct broad singlets in the region of 5.5-8.5 ppm, depending on the solvent and concentration, due to restricted rotation around the C-N bond. The acidic proton of the carboxylic acid group would be expected to appear as a very broad singlet at a significantly downfield chemical shift (typically >10 ppm).

In ¹³C NMR spectroscopy, the quaternary α-carbon would have a characteristic chemical shift. The carbonyl carbons of the carboxylic acid and amide groups would resonate at distinct downfield positions, typically in the range of 170-180 ppm. The carbons of the propyl groups would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by several key absorption bands. A very broad O-H stretching band from the carboxylic acid group would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and amide groups would likely appear as strong, distinct bands. For the carboxylic acid, this band is typically found around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two distinct bands in the region of 3200-3400 cm⁻¹. The N-H bending vibration (amide II band) would be observed around 1600-1640 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carbamoyl group, the carboxylic acid group, and fragmentation of the propyl chains.

Hypothetical Spectroscopic Data for this compound:

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR -CH₃ (propyl)~0.9 ppm (triplet)
-CH₂- (propyl)~1.2-1.6 ppm (multiplet)
-CONH₂~5.5-8.5 ppm (two broad singlets)
-COOH>10 ppm (broad singlet)
¹³C NMR Propyl carbons~14-40 ppm
α-Carbon~50-60 ppm
C=O (amide)~170-175 ppm
C=O (acid)~175-180 ppm
IR Spectroscopy O-H stretch (acid)2500-3300 cm⁻¹ (very broad)
N-H stretch (amide)3200-3400 cm⁻¹ (two bands)
C=O stretch (acid)1700-1725 cm⁻¹ (strong)
C=O stretch (amide I)1650-1680 cm⁻¹ (strong)
N-H bend (amide II)1600-1640 cm⁻¹ (moderate)

It is important to emphasize that these are predicted values based on established principles and data from analogous structures. Experimental verification through the synthesis and spectroscopic analysis of this compound and its novel derivatives is necessary for a definitive characterization. Such studies would provide valuable insights into the structure-property relationships of this sterically congested molecule.

Computational Chemistry and in Silico Modeling of 2 Carbamoyl 2 Propylpentanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, reactivity, and other key chemical characteristics.

Density Functional Theory (DFT) has become a principal tool for investigating the ground state properties of molecules like 2-Carbamoyl-2-propylpentanoic acid. This method is favored for its balance of computational cost and accuracy. DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement (optimized geometry) by finding the minimum energy conformation.

Key ground state properties derived from DFT studies include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the molecule's structure. For valproic acid derivatives, the conformation of the polar carboxyl and carbamoyl (B1232498) groups is of particular interest. acs.org

Vibrational Frequencies: Calculated vibrational spectra (like FT-IR and Raman) can be compared with experimental data to confirm the structure. nih.gov

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy are calculated to understand the molecule's stability.

Reactivity Descriptors: DFT provides the basis for calculating various parameters that predict how the molecule will behave in a chemical reaction. mdpi.com For instance, analysis of bond dissociation energies can predict which bonds are most likely to break, offering insights into metabolic pathways or degradation mechanisms. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several reactivity indices can be derived, providing a quantitative measure of the molecule's chemical behavior. mdpi.commdpi.com

Table 1: Calculated Quantum Chemical Properties for this compound (Illustrative Data)
ParameterValue (eV)Description
EHOMO-6.15Energy of the Highest Occupied Molecular Orbital
ELUMO-0.98Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.17Indicator of chemical reactivity and stability
Ionization Potential (I)6.15Energy required to remove an electron (approximated as -EHOMO)
Electron Affinity (A)0.98Energy released when an electron is added (approximated as -ELUMO)
Global Hardness (η)2.59Resistance to change in electron distribution ( (I-A)/2 )
Electronegativity (χ)3.57Ability to attract electrons ( (I+A)/2 )

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. In this compound, these are typically located around the oxygen atoms of the carboxyl and carbamoyl groups, making them likely sites for electrophilic attack.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor. These are often found around the hydrogen atoms of the carboxylic acid and amide groups, identifying them as sites susceptible to nucleophilic attack. nih.gov

This analysis provides a clear picture of the molecule's polarity and its preferred sites for intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions

While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations are used to:

Explore Conformational Space: The molecule is not rigid; its propyl chains and functional groups can rotate. MD simulations sample the vast landscape of possible conformations, identifying the most stable and frequently occurring shapes in different environments (e.g., in water or a lipid membrane). acs.org

Docking and Molecular Recognition Studies with Model Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in structure-based drug design. The process involves placing the ligand (this compound) into the binding site of a target macromolecule and using a scoring function to estimate the binding affinity.

Studies on related valproic acid derivatives have often targeted histone deacetylases (HDACs) due to their role in epigenetic regulation. nih.govresearchgate.net Docking studies for this compound could explore its interaction with various enzyme active sites to hypothesize potential mechanisms of action. The results highlight key amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Results for this compound
Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Histone Deacetylase 8 (HDAC8)-6.8HIS142, HIS143, TYR306Hydrogen Bond, Hydrophobic
GABA-A Receptor-5.9THR202, TYR205Hydrogen Bond
Cytochrome P450 2C9-7.2PHE114, ALA297, LEU366Hydrophobic, van der Waals

Predictive Modeling of Reaction Pathways and Transition States in Synthesis

Modern computational chemistry extends to predicting how a molecule can be synthesized. Advanced algorithms, including AI and transformer-based models, can analyze complex molecular structures and propose potential retrosynthetic pathways. nih.govchemrxiv.org These models are trained on vast databases of known chemical reactions and can suggest disconnections in the target molecule to identify simpler, commercially available precursors. nih.gov

For a specific synthetic step proposed by these models, quantum chemical calculations can be used to investigate the reaction mechanism in detail. By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this transition state allows for the determination of the activation energy, which is a key factor governing the reaction rate. This predictive power helps in optimizing reaction conditions and selecting the most efficient synthetic routes, saving time and resources in the laboratory. nih.gov

Mechanistic Studies of 2 Carbamoyl 2 Propylpentanoic Acid and Its Analogs Non Clinical/in Vitro/in Silico Focus

Investigation of Enzymatic Interactions

The amide derivative of valproic acid (VPA), 2-Carbamoyl-2-propylpentanoic acid, also known as valpromide (B1683473) (VPD), and its related compounds interact with various enzyme systems. These interactions are central to understanding their molecular mechanisms.

Valproic acid, a branched short-chain fatty acid, is a substrate for the fatty acid β-oxidation (FAO) pathway, which primarily occurs in mitochondria. nih.gov This metabolic process involves the breakdown of fatty acids to produce energy. wikipedia.orgaocs.org The interaction of VPA with this pathway can lead to the inhibition of the mitochondrial oxidation of fatty acids. nih.govnih.gov

The process begins with the formation of valproyl-CoA (VPA-CoA), catalyzed by medium-chain acyl-CoA synthase. pharmgkb.orgnih.gov VPA-CoA then enters the β-oxidation spiral. pharmgkb.org Studies in isolated rat liver mitochondria have shown that VPA can inhibit the oxidation of other fatty acids. nih.govplos.org This inhibition is due to the competition between VPA-CoA and other acyl-CoA substrates for the same enzymes, which have overlapping specificities for different chain lengths. plos.org This can lead to an accumulation of intermediates and a depletion of free Coenzyme A (CoA). plos.org

Specifically, VPA has been shown to inhibit the mitochondrial oxidation of long-chain monocarboxylyl-CoAs and omega-hydroxymonocarboxylyl-CoAs. nih.gov The metabolism of VPA itself through the β-oxidation pathway can lead to the formation of reactive metabolites that may inhibit enzymes within the pathway. pharmgkb.org

CompoundEnzyme/Pathway InteractionObserved Effect (In Vitro)Reference
Valproic Acid (VPA)Fatty Acid β-Oxidation (FAO)Substrate for the pathway; inhibits oxidation of other fatty acids. nih.govnih.gov
Valproyl-CoAMedium-chain acyl-CoA synthetaseProduct of VPA activation, enters β-oxidation. pharmgkb.orgnih.gov
VPAAcyl-CoA dehydrogenasesCompetitive inhibition due to overlapping substrate specificity. plos.org

Valproic acid is a well-documented inhibitor of histone deacetylases (HDACs), particularly class I and II HDACs. aacrjournals.orgnih.govresearchgate.net This inhibition leads to the hyperacetylation of histones, which plays a role in transcriptional regulation and can induce differentiation in transformed cells. aacrjournals.orgnih.gov The inhibitory action is believed to occur through VPA binding to the catalytic center of HDACs. nih.gov

In contrast, its amide derivative, this compound (valpromide), does not inhibit HDAC activity. nih.gov However, other VPA analogs have been studied for their HDAC inhibitory potential. In vitro assays using immunoprecipitated HDACs have shown that the potency of VPA analogs can vary. aacrjournals.org For instance, some analogs show similar relative potencies for inhibiting HDAC1, HDAC2, and HDAC7, while others may be more sensitive to specific HDACs. aacrjournals.org The ability of these analogs to inhibit HDACs in intact cells has been confirmed by observing the increased acetylation of histones H3 and H4 in cell lines like K562 and U937. aacrjournals.org

Compound/AnalogHDAC InteractionObserved Effect (In Vitro)Reference
Valproic Acid (VPA)Class I and II HDACsInhibition, leading to histone hyperacetylation. aacrjournals.orgnih.govresearchgate.net
This compound (Valpromide)HDACsDoes not inhibit HDAC activity. nih.gov
VPA AnalogsHDAC1, HDAC2, HDAC7Variable inhibitory potency depending on the analog. aacrjournals.org
Topiramate (TPM)HDACsInhibits HDACs with an apparent Ki of 2.22 +/- 0.67 mM. nih.gov
2-pyrrolidinone-n-butyric acid (PBA) (Metabolite of Levetiracetam)HDACsInhibits HDACs with a Ki of 2.25 +/- 0.78 mM. nih.gov

The mechanism of action for valproic acid is often linked to its effects on the gamma-aminobutyric acid (GABA) system, an inhibitory neurotransmitter system in the brain. medworksmedia.com It is believed that VPA increases GABA levels, which may contribute to its anticonvulsant properties. medworksmedia.comnews-medical.net

Several mechanisms have been proposed for how VPA influences GABA metabolism. One proposed mechanism is the inhibition of GABA-degrading enzymes like GABA transaminase (GABA-T). medworksmedia.comresearchgate.net Another is the potentiation of GABA synthesis by enhancing the activity of glutamic acid decarboxylase (GAD). nih.gov Studies have shown that sodium valproate can enhance GAD activity in various rat brain regions. nih.gov The metabolism of VPA can also have implications for GABA metabolism. nih.gov While direct studies on this compound's influence on GABA metabolism are less common, its close structural relationship to VPA suggests a potential for interaction with this system.

Valproic acid is metabolized in the liver, a process involving several cytochrome P450 (CYP) isoenzymes. news-medical.net In vitro studies with human hepatic microsomes and cDNA-expressed CYP enzymes have identified CYP2C9, CYP2A6, and CYP2B6 as key players in VPA metabolism. pharmgkb.orgnih.gov

CYP2C9 is the primary enzyme responsible for the formation of the metabolites 4-ene-VPA, 4-OH-VPA, and 5-OH-VPA. nih.gov CYP2A6 contributes to the formation of 3-OH-VPA. nih.gov VPA can also act as an inhibitor of these enzymes. It has been shown to be a competitive inhibitor of CYP2C9, and a mechanism-based inactivator of CYP2A6. nih.gov The inhibitory effect on CYP2C9 is considered clinically relevant, as it can lead to drug interactions. nih.gov VPA exhibits weak inhibitory effects on CYP2C19 and CYP3A4, and minimal to no effect on CYP1A2, CYP2D6, and CYP2E1 at clinically relevant concentrations. nih.gov

CYP IsoenzymeInteraction with Valproic AcidObserved Effect (In Vitro)Reference
CYP2C9Metabolism of VPA; Inhibition by VPACatalyzes formation of 4-ene-VPA, 4-OH-VPA, 5-OH-VPA. VPA is a competitive inhibitor (Ki ~600 µM). nih.govnih.gov
CYP2A6Metabolism of VPA; Inhibition by VPAContributes to 3-OH-VPA formation. VPA is a mechanism-based inactivator. nih.govnih.gov
CYP2B6Metabolism of VPAActive in VPA metabolism, but may have a minor role in human liver microsomes. pharmgkb.orgnih.gov
CYP2C19Inhibition by VPAWeak inhibition. nih.gov
CYP3A4Inhibition by VPAWeak inhibition. nih.gov

Exploration of Molecular Binding and Receptor Affinity (In Vitro/In Silico)

The molecular interactions of this compound and its analogs extend beyond enzymatic inhibition. In vitro studies using murine embryonic forelimbs have shown that valproic acid can disrupt chondrogenesis and osteogenesis. nih.gov This effect is correlated with its HDAC inhibitory activity, as valpromide, which does not inhibit HDACs, is a weak teratogen in the same system. nih.gov This suggests that the binding of VPA to HDACs is a key event in mediating these developmental effects.

In silico and in vitro approaches are crucial for mapping the binding profiles of these compounds. For instance, chemoproteomics approaches using affinity capture and quantitative mass spectrometry have been employed to determine the selectivity of various HDAC inhibitors for different HDAC complexes. researchgate.net These studies reveal that the binding affinity and selectivity can differ significantly among inhibitors, highlighting the importance of evaluating these interactions within the context of their native protein complexes rather than with purified enzymes alone. researchgate.net

Impact on Cellular Pathways (In Vitro Studies, e.g., cell culture models)

The enzymatic and binding interactions of this compound and its analogs translate into significant effects on cellular pathways, as demonstrated in various cell culture models. explorationpub.com

In cancer cell lines, such as the human scirrhous gastric cancer cell line OCUM-2MD3, valproic acid has been shown to have an antiproliferative effect. nih.gov This is achieved by inducing the acetylation of histone H3 and α-tubulin, leading to the upregulation of cell cycle inhibitors like p21WAF1 and p27, and the induction of apoptosis through the modulation of proteins like Bcl-2, caspase 3, and caspase 9. nih.gov

Similarly, in human glioma cell lines (T98-G and SF295), VPA has been found to increase the sensitivity of these cells to both chemotherapy (temozolomide) and radiation. nih.gov This sensitizing effect is associated with a G2 phase cell cycle block and an increase in apoptosis and autophagy. nih.gov

The effects of VPA on gene expression are transcription-dependent. Studies in primary limb bud cell cultures have shown that the VPA-induced downregulation of key developmental genes like Sox9 can be blocked by the transcription inhibitor actinomycin (B1170597) D. nih.gov These in vitro studies underscore the profound impact that compounds like VPA can have on fundamental cellular processes such as cell cycle progression, apoptosis, and differentiation.

Influence on Oxidative Stress Mechanisms

In vitro studies have explored the impact of this compound, also known as valpromide (VPD), on oxidative stress pathways. Research on retinal pigment epithelial (RPE) cells demonstrated that both valproic acid (VPA) and VPD can enhance cell viability under conditions of hydroquinone-induced oxidative challenge. arvojournals.org This suggests a protective role against oxidative damage. Further investigation in the same study revealed that VPA and VPD also offered protection against complement-mediated cell death, a process that can be linked to oxidative stress. arvojournals.org

Another study focusing on human astrocytoma cells indicated that VPA can significantly reduce baseline intracellular reactive oxygen species (ROS) production. emjreviews.com While this study did not directly test VPD, the structural similarity suggests a potential for similar, though not identical, effects. The biotransformation of VPA can lead to the generation of reactive metabolites and induce oxidative stress, which has been implicated in its teratogenic effects. queensu.ca However, some research also points to VPA having antioxidant effects, such as inducing the expression of the ABCD2 gene, which can correct oxidative damage in certain conditions. oup.com The differential effects on oxidative stress may be cell-type and context-dependent.

In Vitro ModelCompoundObserved Effect on Oxidative StressReference
ARPE-19 CellsValpromide (VPD)Increased cell viability in response to hydroquinone (B1673460) challenge arvojournals.org
ARPE-19 CellsValpromide (VPD)Protection against complement-mediated cell death arvojournals.org
Human Astrocytoma CellsValproic Acid (VPA)Reduction of baseline intracellular ROS production emjreviews.com
X-ALD FibroblastsValproic Acid (VPA)Induction of ABCD2 gene expression, correcting oxidative damage oup.com

Modulation of Gene Expression and Epigenetic Mechanisms

A significant distinction between this compound (valpromide) and its parent compound, valproic acid (VPA), lies in their epigenetic activity. VPA is a known inhibitor of histone deacetylases (HDACs), an activity that is central to its ability to modulate gene expression. frontiersin.orgbiomolther.org In contrast, multiple studies have established that valpromide lacks this HDAC inhibitory activity. nih.govwikipedia.org

This difference is critical in understanding their respective mechanisms of action. For instance, VPA's ability to upregulate the expression of the melatonin (B1676174) MT1 receptor is attributed to its HDAC inhibitory function, an effect not mimicked by valpromide. nih.gov Similarly, the induction of hyperacetylation of histones H3 and H4, a key epigenetic marker, is observed with VPA but not with valpromide. wikipedia.org

While valpromide does not act as an HDAC inhibitor, it can still influence cellular processes that may indirectly affect gene expression. For example, its protective effects against oxidative stress could modulate signaling pathways that regulate gene transcription. However, the direct epigenetic modulation of gene expression through chromatin remodeling is a feature attributed to VPA and not its amide derivative, valpromide.

CompoundHDAC Inhibitory ActivityEffect on Histone AcetylationReference
This compound (Valpromide)NoDoes not induce hyperacetylation nih.govwikipedia.org
Valproic Acid (VPA)YesInduces hyperacetylation of histones H3 and H4 frontiersin.orgwikipedia.org

Pharmacophore Modeling and Design for New Chemical Entities

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This technique is instrumental in the design of new chemical entities with improved potency and selectivity.

While specific pharmacophore models for this compound are not widely published, the principles of this approach can be applied based on the known structure-activity relationships of valproic acid and its analogs. A pharmacophore model for a VPA analog would typically include features such as:

A hydrophobic core: The propyl side chains contribute to the lipophilicity of the molecule, which is often crucial for crossing biological membranes.

A hydrogen bond donor/acceptor group: The carboxylic acid group in VPA and the carbamoyl (B1232498) group in valpromide can participate in hydrogen bonding interactions with target proteins.

Specific spatial arrangements: The relative positions of these features are critical for binding to the active site of a target enzyme or receptor.

By comparing the biological activities of a series of analogs, researchers can refine the pharmacophore model and identify which chemical modifications enhance desired effects (e.g., anticonvulsant activity) while minimizing undesirable ones (e.g., HDAC inhibition, which is absent in valpromide). This approach allows for the rational design of new molecules with potentially improved therapeutic profiles.

Analytical Methodologies for 2 Carbamoyl 2 Propylpentanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 2-Carbamoyl-2-propylpentanoic acid, offering high-resolution separation from complex sample components. Both gas and liquid chromatography have been successfully applied.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound. nih.gov Due to the low volatility of the compound, derivatization is a common prerequisite to convert it into a more volatile form suitable for GC analysis. nih.gov Methylation is a frequently used derivatization strategy, producing methyl esters that are amenable to gas chromatographic separation. nih.gov

GC-MS provides high sensitivity and selectivity, allowing for the identification and quantification of the analyte even at low concentrations. nih.gov The mass spectrometer detector offers structural information, enhancing the confidence in compound identification. GC-MS methods have been developed for the determination of related compounds in biological matrices like serum, demonstrating good linearity and sensitivity. nih.gov The use of an ion trap detector in conjunction with capillary GC can offer separation of stereoisomers. nih.gov

Key Features of GC-based Methods:

FeatureDescription
Derivatization Necessary to increase volatility; methylation is common. nih.gov
Detector Mass Spectrometry (MS) is preferred for its high selectivity and sensitivity. nih.gov
Column Capillary columns are typically used for high-resolution separation. nih.govthepharmajournal.com
Application Quantification in biological samples like serum. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its parent compound, valproic acid. researchgate.net HPLC methods can be broadly categorized based on the detection method employed.

Direct UV detection of this compound can be challenging due to the lack of a strong chromophore in its structure. actamedicamarisiensis.ro To overcome this, derivatization with UV-absorbing or fluorescent tags is often employed to enhance detection sensitivity. nih.govresearchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of this compound in complex matrices like plasma. unipd.itnih.gov LC-MS/MS offers several advantages, including high selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from matrix components. unipd.it This technique often allows for simpler sample preparation procedures, such as protein precipitation, without the need for derivatization. actamedicamarisiensis.ro

Reversed-phase chromatography is the most common separation mode, using C18 columns with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.netunipd.it The use of stable isotope-labeled internal standards is recommended to compensate for matrix effects and variations in instrument response. nih.gov

Table of HPLC and LC-MS/MS Method Parameters:

ParameterHPLC-UV (with derivatization)LC-MS/MS
Sample Preparation Often requires derivatization. researchgate.netSimple protein precipitation or solid-phase extraction. actamedicamarisiensis.rounipd.it
Column Reversed-phase (e.g., C18). researchgate.netReversed-phase (e.g., C18). unipd.it
Detection UV or Fluorescence. nih.govTandem Mass Spectrometry (MS/MS). unipd.it
Sensitivity Generally lower than LC-MS/MS.High, often in the ng/mL range. researchgate.netnih.gov
Selectivity Moderate, can be affected by co-eluting interferences.High, due to specific MRM transitions. unipd.it

Electrophoretic Techniques for Analysis

Capillary electrophoresis (CE) has emerged as a viable alternative to chromatographic methods for the analysis of acidic compounds like the parent compound of this compound. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents. nih.gov

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) with Indirect UV Detection

Capillary Zone Electrophoresis (CZE) is a powerful separation technique based on the differential migration of charged species in an electric field. nih.gov For compounds that lack a strong UV chromophore, indirect UV detection is a commonly employed strategy. nih.gov This method involves adding a chromophore to the background electrolyte. The analyte displaces the chromophore, leading to a decrease in absorbance, which is detected as a negative peak. nih.gov

The separation in CZE is influenced by factors such as the pH, ionic strength, and composition of the background electrolyte, as well as the applied voltage. nih.gov Method development often involves optimizing these parameters to achieve the desired separation and sensitivity. nih.gov CZE with indirect UV detection has been successfully applied to the determination of valproic acid in human plasma, demonstrating good linearity, precision, and accuracy. nih.gov

Spectrophotometric and Electrochemical Detection Methods for Derivatized Compounds

As previously mentioned, due to the weak chromophoric properties of this compound, direct spectrophotometric detection is often not feasible for achieving the required sensitivity. nih.gov Therefore, derivatization reactions are employed to introduce a chromophore or fluorophore into the molecule.

A variety of derivatization reagents have been utilized to enable sensitive detection. mdpi.com For instance, derivatization can be performed pre-column, and the resulting derivative is then separated and detected using conventional HPLC-UV or fluorescence detectors. nih.govnih.gov The choice of derivatization reagent depends on the functional group available on the analyte (in this case, the carboxylic acid and carbamoyl (B1232498) groups) and the desired detection method.

Electrochemical detection is another sensitive technique that can be used for certain derivatized compounds, although it is less commonly reported for this specific analyte compared to spectrophotometric and mass spectrometric methods. mdpi.com

Sample Preparation and Matrix Effects in Analytical Determination

The quality and reliability of analytical results are heavily dependent on the sample preparation procedure. The primary goals of sample preparation are to remove interfering substances from the sample matrix, concentrate the analyte, and make it compatible with the analytical instrument. thermofisher.com

Common sample preparation techniques for the analysis of this compound and related compounds from biological fluids like plasma or serum include:

Protein Precipitation: A simple and rapid method where a solvent like methanol or acetonitrile is added to the sample to precipitate proteins. actamedicamarisiensis.ro The supernatant is then injected into the analytical system.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while interfering compounds are washed away. researchgate.net This method can provide cleaner extracts compared to protein precipitation and LLE. chromatographytoday.com

Matrix effects are a significant consideration, especially in mass spectrometry-based methods. bataviabiosciences.com These effects arise from co-eluting components from the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. bataviabiosciences.commedipharmsai.com The presence of phospholipids, salts, and other endogenous substances in biological samples are common sources of matrix effects. chromatographytoday.comnih.gov

To mitigate matrix effects, several strategies can be employed:

Effective sample cleanup: Using techniques like SPE to remove a larger portion of interfering matrix components. chromatographytoday.com

Chromatographic separation: Optimizing the chromatographic conditions to separate the analyte from matrix components.

Use of a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte. nih.gov

Matrix-matched calibration standards: Preparing calibration standards in a blank matrix that is similar to the sample matrix. chromatographyonline.com

The evaluation of matrix effects is a critical part of method validation for bioanalytical assays to ensure the accuracy and reproducibility of the results. nih.gov

Method Validation Parameters: Sensitivity, Selectivity, Accuracy, Precision, Limits of Detection and Quantification

The validation of analytical methods is a critical process in establishing the reliability and suitability of a procedure for its intended purpose. For the quantification of this compound in various matrices, a comprehensive validation process ensures that the data generated is accurate and precise. The key parameters evaluated during method validation include sensitivity, selectivity, accuracy, precision, and the limits of detection and quantification. These parameters are typically assessed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). sepscience.com

Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of organic acids and their derivatives. jfda-online.comnih.gov The validation data presented herein is illustrative of a typical LC-MS/MS method developed for the determination of this compound.

Sensitivity

The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. It is often represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity, meaning a small change in concentration results in a large change in the analytical signal. For LC-MS/MS methods, sensitivity is also influenced by the ionization efficiency of the analyte and the response of the detector. cdc.gov

Selectivity

Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov In the context of analyzing this compound, this means the method must be able to measure the compound without interference from endogenous matrix components, metabolites, or other co-administered substances. In mass spectrometry-based methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). cdc.gov The use of two distinct transitions for the analyte enhances the specificity of the detection. cdc.gov

To assess selectivity, blank matrix samples from multiple sources are analyzed to ensure no significant peaks are present at the retention time of this compound. Additionally, these blank samples are spiked with the analyte at the lower limit of quantification (LLOQ) to demonstrate that it can be accurately measured without interference.

Accuracy and Precision

Accuracy is the measure of closeness between the experimental value and the true value, while precision measures the closeness of individual measurements to each other. nih.gov Both are crucial for ensuring the reliability of quantitative data. They are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Accuracy is expressed as the percentage of the nominal concentration (% Bias) or as relative error (RE).

Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net

Intra-day precision and accuracy are determined by analyzing replicate QC samples within the same day, while inter-day precision and accuracy are assessed by analyzing QC samples on multiple consecutive days. Acceptance criteria for accuracy are often within ±15% of the nominal value (±20% at the LLOQ), and for precision, the RSD should not exceed 15% (20% at the LLOQ). nih.gov

Table 1: Illustrative Intra- and Inter-Day Accuracy and Precision Data for this compound | Quality Control Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | | Inter-Day (n=18, 3 days) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) | | LLOQ | 5 | 5.2 | 104.0 | 8.5 | 5.3 | 106.0 | 9.8 | | Low | 15 | 14.7 | 98.0 | 6.2 | 14.9 | 99.3 | 7.1 | | Medium | 150 | 153.6 | 102.4 | 4.1 | 152.1 | 101.4 | 5.5 | | High | 400 | 395.2 | 98.8 | 3.5 | 398.0 | 99.5 | 4.3 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. nih.govnih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. nih.gov

There are several methods to determine LOD and LOQ, including:

Signal-to-Noise Ratio: The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1. sepscience.com

Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the blank response (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.com

For bioanalytical methods, the LOQ is typically established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy (within ±20% of nominal) and precision (RSD ≤ 20%). nih.gov

Table 2: Illustrative LOD and LOQ Values for this compound Analysis

Parameter Method Result (ng/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) Ratio > 3 1.5
Limit of Quantification (LOQ) Signal-to-Noise (S/N) Ratio > 10 5.0
Accuracy within 80-120%

2 Carbamoyl 2 Propylpentanoic Acid As a Chemical Impurity/byproduct in Pharmaceutical Synthesis

Quantification and Control Strategies for 2-Carbamoyl-2-propylpentanoic Acid in Valproic Acid Preparations

The effective management of any impurity begins with its accurate detection and quantification. For impurities in Valproic Acid, various chromatographic techniques are typically employed. While specific methods for the routine quantification of this compound are not widely published in mainstream pharmacopeial literature, the principles of controlling process-related impurities are well-established in the pharmaceutical industry.

A recent patent filing, WO2025074220A1, specifically lists this compound (referred to as DVL-03) as a potential impurity in the synthesis of Valproic Acid. google.com The control strategies outlined in such process-oriented patents often revolve around the careful selection and sequential addition of reactants, catalysts, and solvents to maximize the yield of the desired product while minimizing the formation of byproducts. wipo.int The process described in the patent emphasizes a method that avoids the isolation of intermediate compounds, which can be a strategy to prevent the formation or carryover of impurities like this compound. wipo.int

Control of such impurities is also managed through stringent in-process controls and final product testing. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for impurity profiling of APIs. For a non-chromophoric compound like Valproic Acid and its related impurities, derivatization techniques are often necessary to enable detection by UV or other common detectors.

Table 1: Potential Impurities in Valproic Acid Synthesis

Impurity NameCommon Abbreviation or CodePotential Origin
This compoundDVL-03Byproduct of synthesis google.com
Propyl bromide-Starting material
Valeric acid-Starting material/byproduct
di-n-propyl acetonitrile (B52724)DVL-ICIntermediate/byproduct google.com
di-n-propyl acetamide-Byproduct
Valproic acid impurity B-Byproduct
Valproic acid impurity K-Byproduct

This table is generated based on information from patent literature and analytical methods for Valproic Acid.

Development of High-Purity Synthesis Methods for Valproic Acid to Minimize this compound Content

The pursuit of higher purity in pharmaceutical manufacturing has led to the development of improved synthesis routes for many established drugs. In the case of Valproic Acid, a key objective is to achieve a final product that is substantially free of impurities. wipo.int

Patent application WO2025074220A1 describes an improved process for manufacturing Valproic Acid and its salt, Divalproex sodium, with a purity of not less than 99%. wipo.int This process is characterized by the sequential addition of reactants and the use of "green solvents" that are easily recoverable. A significant feature of this method is the synthesis of Valproic Acid without the isolation of any intermediate compounds, a streamlined approach that can reduce the opportunities for impurity formation. wipo.int

The traditional synthesis of Valproic Acid often involves the alkylation of an active methylene (B1212753) compound, such as an ester of malonic or cyanoacetic acid, with a propyl halide, followed by hydrolysis and decarboxylation. The formation of amide-containing impurities like this compound could potentially arise from incomplete hydrolysis of a nitrile intermediate or from side reactions involving amide-containing reagents or byproducts.

The improved process highlighted in the patent aims for maximum conversion efficiency, which inherently leads to less impurity formation. wipo.int By optimizing reaction conditions, such as temperature and the choice of catalysts and reagents, the formation of byproducts, including this compound, can be significantly reduced. wipo.int

Implications of Impurity Presence for Chemical Purity Standards

The presence of any impurity in an API can have implications for its quality, safety, and efficacy. Regulatory bodies like the United States Pharmacopeia (USP) establish monographs that set the standards for the purity of pharmaceutical substances. These monographs often include tests for organic impurities with specific acceptance criteria.

While this compound is not currently listed as a named impurity in the major pharmacopeias for Valproic Acid, the identification of this compound in a patent for an improved synthesis process underscores the continuous effort to refine and control the impurity profile of this drug. google.comwipo.int The proposed USP monograph for Valproic Acid includes a gas chromatography method for the control of "Organic Impurities," specifically mentioning Valproic acid impurity B and Valproic acid impurity K. shimadzu.com The inclusion of such tests highlights the regulatory expectation that all potential and actual impurities are to be controlled.

The development of manufacturing processes that specifically aim to eliminate or minimize impurities like this compound suggests a move towards stricter purity standards, whether they are formally codified in pharmacopeias or implemented as part of a manufacturer's quality control strategy. wipo.int The goal is to produce a drug substance that is not only effective but also as pure as is technically feasible, thereby ensuring patient safety.

Future Research Directions and Unexplored Avenues

Discovery of Novel Chemical Transformations and Synthetic Pathways

The synthesis of 2-Carbamoyl-2-propylpentanoic acid presents opportunities for methodological innovation in organic chemistry. Current synthetic approaches often involve modifications of the valproic acid structure. Future research could focus on developing more direct, efficient, and stereoselective synthetic routes.

Key research objectives could include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce single enantiomers of this compound. This is crucial as different enantiomers may exhibit distinct biological activities and metabolic profiles. Non-enzymatic dynamic kinetic resolution, which has been successfully applied to racemic α-arylalkanoic acids, could be a promising strategy. rsc.org This process involves the racemization of mixed-anhydrides generated from the carboxylic acid, coupled with enantioselective esterification. rsc.org

Novel Reagents: Exploring new reagents for the direct carboxamidation of the quaternary carbon center. The use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), has proven effective for the direct amidation of carboxylic acids under mild conditions and could be adapted for this purpose. acs.org

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

AI-Driven Retrosynthesis: Utilizing artificial intelligence and machine learning tools to predict and design novel synthetic pathways. chemcopilot.comarxiv.orgacs.org These computational approaches can analyze vast reaction databases to propose innovative and efficient routes that might not be obvious through traditional analysis. chemcopilot.comacs.org

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Challenges
Modification of Valproic Acid Readily available starting material. nih.govMay involve multiple steps and harsh reagents.
Asymmetric Alkylation Potential for high enantioselectivity.Requires development of specific chiral catalysts.
Direct Carboxamidation Potentially more atom-economical and direct.Requires activation of the C-H bond at the α-position.
Enzymatic Resolution High stereoselectivity under mild conditions. nih.govmdpi.comRequires screening for suitable enzymes and optimization. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

Understanding the dynamic interactions of this compound within biological systems is critical. Advanced spectroscopic techniques offer the potential for real-time, in-situ analysis of these processes at the molecular level.

Future research should leverage techniques such as:

Time-Resolved In-Cell NMR Spectroscopy: This powerful technique can monitor drug-protein binding directly within living cells, providing atomic-resolution information on interaction sites, binding kinetics, and conformational changes of the target protein upon ligand binding. youtube.com Applying this to this compound could elucidate its interactions with intracellular targets in their native environment. youtube.com

2D-Infrared (2D-IR) Spectroscopy: Ultrafast 2D-IR spectroscopy is highly sensitive to changes in molecular structure and environment. It can be used as a label-free method to probe drug binding to proteins, such as serum albumin, by detecting unique spectral changes in the protein's amide I band. scienceopen.comacs.org This could provide detailed structural insights into the binding process in complex biological fluids like blood serum. scienceopen.comacs.org

Fluorescence Spectroscopy: While potentially requiring fluorescent labeling of the molecule or a displacement assay, fluorescence-based techniques are highly sensitive for real-time monitoring of biomolecular interactions and concentrations in bioprocesses. mdpi.com

Hyperspectral Imaging: Combining imaging and spectroscopy, this technique could map the distribution of this compound within tissues or cellular compartments, providing spatial and temporal information about its localization.

These advanced methods can provide a deeper understanding beyond traditional analytical techniques, as detailed in the table below.

TechniqueInformation GainedPotential Application for this compound
In-Cell NMR Atomic-resolution binding sites, kinetics, protein conformation. youtube.comReal-time monitoring of target engagement in living cells. youtube.com
2D-IR Spectroscopy Structural changes upon binding, label-free detection. acs.orgCharacterizing binding modes to serum proteins and enzymes. scienceopen.comacs.org
Real-Time Mass Spectrometry Rapid quantification in biological matrices. nih.govMonitoring metabolic stability and pharmacokinetic profiles.
Fluorescence Lifetime Imaging (FLIM) Mapping molecular interactions and microenvironment.Visualizing target engagement within specific cellular organelles.

Integration of Artificial Intelligence and Machine Learning in Computational Studies

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. researchgate.net For this compound, these computational tools can accelerate research by predicting properties, identifying potential biological targets, and optimizing molecular design.

Future computational studies could focus on:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the anticonvulsant activity, physicochemical properties, and potential toxicity of this compound and its analogues. conicet.gov.arnih.gov This can guide the synthesis of new derivatives with improved profiles. nih.gov

Target Identification and Molecular Docking: Using machine learning algorithms and molecular modeling to screen for potential protein targets beyond those known for valproic acid. nih.gov Docking simulations can then predict binding affinities and modes of interaction, providing hypotheses for experimental validation.

De Novo Drug Design: Employing generative AI models to design novel analogues of this compound with desired properties. These models can explore vast chemical space to propose innovative structures. researchgate.net

Reaction Prediction and Synthesis Planning: Utilizing AI for retrosynthesis to propose efficient and novel synthetic routes, as mentioned previously. chemcopilot.comarxiv.orgnih.gov Platforms that combine deep learning with retrosynthesis knowledge can significantly shorten the time required for synthesis planning. acs.org

AI/ML ApplicationResearch GoalExpected Outcome
QSAR/QSPR Modeling Predict biological activity and physicochemical properties. nih.govsciepub.comPrioritization of synthetic targets with higher potency and better properties.
Virtual Screening & Docking Identify and characterize potential biological targets. nih.govNovel mechanisms of action and therapeutic indications.
Generative Models Design novel chemical structures. researchgate.netNew chemical entities with optimized therapeutic profiles.
Retrosynthesis AI Propose efficient synthetic pathways. arxiv.orgnih.govFaster and more cost-effective synthesis of target compounds.

Exploration of this compound in Material Science and Polymer Chemistry Contexts

The bifunctional nature of this compound, possessing both a carboxylic acid and a carbamoyl (B1232498) (amide) group, makes it an intriguing candidate for applications in material science and polymer chemistry. numberanalytics.com

Unexplored avenues include:

Monomer for Novel Polymers: The compound could potentially serve as a monomer or a comonomer in polymerization reactions. The carboxylic acid and amide groups can participate in condensation polymerizations to form polyamide-esters or other complex architectures. britannica.comrasayanjournal.co.inyoutube.com The presence of two propyl chains could impart unique solubility and thermal properties to the resulting polymers.

Functional Polymer Brushes: The molecule could be used to functionalize surfaces, creating polymer brushes with specific chemical properties. Carboxylic acid groups are known to enhance adsorption capacity and provide pH-responsive behavior, which could be useful for creating smart materials for applications like dye removal or controlled release. nih.gov

Self-Assembling Systems: The amphiphilic character that could be imparted by the combination of the polar carbamoyl and acid groups with the nonpolar propyl chains might lead to the formation of micelles, vesicles, or other self-assembled structures in solution. This has been observed in functional poly(carbamoyl ester)s. nsysu.edu.tw

Biodegradable Polymers: Given that some polyamides and polyesters are biodegradable, polymers derived from this compound could be investigated for their potential biodegradability, offering sustainable alternatives to conventional plastics. rasayanjournal.co.in

Potential ApplicationRelevant Functional GroupsResulting Material Property
Polyamide-ester Synthesis Carboxylic acid, Carbamoyl (Amide) researchgate.netUnique thermal stability and mechanical strength.
Surface Functionalization Carboxylic acid nih.govEnhanced adhesion, pH-responsiveness, adsorption capacity. nih.gov
Cross-linking Agent Bifunctional natureIncreased polymer network stability and rigidity.
Hydrogel Formation Hydrophilic groups (acid, amide)High water absorption, potential for biomedical applications.

Investigation of Broader Biological Interactions in Non-Mammalian Systems or Pure Enzyme Systems

Much of the research on valproic acid derivatives is focused on mammalian systems. Expanding investigations to non-mammalian organisms or purified enzyme systems could reveal conserved biological targets and novel mechanisms of action.

Future research directions include:

Histone Deacetylase (HDAC) Inhibition Profiling: Valproic acid is a known inhibitor of class I and IIa histone deacetylases (HDACs). researchgate.netresearchgate.netnih.govdrugbank.com It would be valuable to perform in-vitro assays with purified HDAC enzymes (from both mammalian and non-mammalian sources, such as yeast or fungi) to determine if this compound has a different inhibitory profile (IC₅₀ and selectivity) compared to its parent compound. The carbamoyl group may alter the binding interaction with the enzyme's active site.

Cytochrome P450 (CYP) Enzyme Interactions: Valproic acid is known to inhibit CYP enzymes, such as CYP2C9, leading to drug-drug interactions. researchgate.netnih.gov Investigating the interaction of the carbamoyl derivative with a panel of purified human and non-mammalian CYP enzymes is crucial to predict its metabolic fate and potential for drug interactions.

Enzymes in Fatty Acid Synthesis: Given its structural similarity to a branched-chain fatty acid, the compound could be tested for its ability to inhibit key enzymes in the fatty acid biosynthesis (FAS) pathway in bacteria or fungi. nih.gov This could open up possibilities for its use as an antimicrobial agent.

Neurotransmitter System Enzymes in Invertebrates: Model organisms like Drosophila melanogaster (fruit fly) or Caenorhabditis elegans (nematode) possess neurotransmitter systems with enzymes analogous to those in mammals (e.g., GABA transaminase). Studying the effects of this compound in these systems could provide rapid insights into its fundamental neurological effects.

System/Enzyme TargetRationaleResearch Question
Purified Histone Deacetylases (HDACs) VPA is a known HDAC inhibitor. drugbank.compnas.orgDoes the carbamoyl group alter the potency or selectivity of HDAC inhibition? researchgate.netresearchgate.net
Purified Cytochrome P450s VPA has known drug-drug interactions via CYP inhibition. researchgate.netnih.govHow does the carbamoyl modification affect metabolic stability and enzyme inhibition?
Bacterial Fatty Acid Synthase (FAS) Enzymes Structural similarity to fatty acids. nih.govCould the compound act as an inhibitor of microbial FAS, suggesting antimicrobial activity?
C. elegans GABAergic System Conserved neurotransmitter pathways.What are the fundamental effects on GABAergic signaling in a simple, genetically tractable model organism?

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing carbamoyl groups into branched-chain carboxylic acids like 2-propylpentanoic acid?

  • Methodological Answer : The carbamoyl group can be introduced via nucleophilic acyl substitution or coupling reactions. For example, in the synthesis of 1,3,4-thiadiazolylamide derivatives of 2-propylpentanoic acid, the amide bond is formed by reacting the carboxylic acid with an activated thiadiazole amine using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions like racemization .
  • Key Data :

Reaction TypeReagentsYield (%)Purity (HPLC)
Amide CouplingHATU/DIPEA65–78≥95%

Q. How can researchers validate the structural integrity of 2-carbamoyl-2-propylpentanoic acid derivatives?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm stereochemistry and functional groups (e.g., carbamoyl NH2_2 protons at δ 6.5–7.0 ppm).
  • LC-MS : To verify molecular ion peaks and detect impurities.
  • X-ray crystallography : For absolute configuration determination in chiral derivatives .
    • Case Study : A derivative, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide, was confirmed via 1H^1H NMR (δ 1.2–1.4 ppm for propyl chain) and LC-MS ([M+H]+^+ at m/z 285) .

Advanced Research Questions

Q. How do researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo pharmacological efficacy for 2-propylpentanoic acid derivatives?

  • Methodological Answer :

Dose-Response Correlation : Compare in vitro IC50_{50} values with in vivo ED50_{50} (effective dose) using models like maximal electroshock (MES) or pentylenetetrazole (scPTZ)-induced seizures. Adjust for bioavailability and metabolic stability.

Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess absorption and brain penetration.

Mechanistic Studies : Use knockout animal models or enzyme activity assays to identify off-target effects .

  • Example : A derivative showed ED50_{50} = 74.5 mg/kg in scPTZ tests but lower in vitro activity, suggesting metabolic activation or synergistic pathways .

Q. What experimental designs are optimal for evaluating the therapeutic index (TI) of this compound analogs?

  • Methodological Answer :

  • TI Calculation : TI = TD50_{50} (neurotoxic dose)/ED50_{50} (effective dose).
  • Assays :
  • Neurotoxicity : Rotarod test (motor coordination) and bar test (catalepsy) in mice.
  • Efficacy : Anticonvulsant activity in MES or chemoconvulsant models.
  • Statistical Analysis : Probit analysis for LD50_{50}/TD50_{50} determination .
    • Data from :
ParameterValue (mg/kg)
LD50_{50}924.8
TD50_{50} (Rotarod)456.7
ED50_{50} (MES)138.4
Therapeutic Index 3.3–12.4

Q. How can computational methods guide the optimization of this compound derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • QSAR Modeling : Correlate logP, polar surface area, and molecular weight with BBB permeability data.
  • Molecular Dynamics : Simulate interactions with BBB transporters (e.g., P-glycoprotein).
  • In Silico Tools : Use SwissADME or admetSAR to predict absorption parameters .
    • Case Study : Derivatives with logP = 2.5–3.5 and <90 Å2^2 polar surface area showed optimal brain penetration in rodent models .

Data Contradiction Analysis

Q. How should researchers address conflicting results in toxicity profiles of structurally similar 2-propylpentanoic acid derivatives?

  • Methodological Answer :

  • Comparative Metabolomics : Identify metabolic pathways (e.g., β-oxidation) that generate toxic intermediates.
  • Species-Specific Differences : Test compounds in multiple species (e.g., mice vs. rats) to account for metabolic variations.
  • Dose Regimen Optimization : Adjust dosing frequency to mitigate cumulative toxicity .
    • Example : A derivative exhibited higher hepatotoxicity in rats (LD50_{50} = 700 mg/kg) than mice (LD50_{50} = 924.8 mg/kg), linked to species-specific cytochrome P450 activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.